molecular formula C32H47F5O3S B12428396 (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol

(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol

Cat. No.: B12428396
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-CIAKRVSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulvestrant (R enantiomer) is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that contribute to cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant (R enantiomer) involves multiple steps, including the formation of key intermediates and the incorporation of specific functional groupsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of Fulvestrant (R enantiomer) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired enantiomer. Quality control measures are implemented to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fulvestrant (R enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol, also known as Fulvestrant, is a non-polymer with the molecular formula C32H47F5O3SC_{32}H_{47}F_5O_3S and a molecular weight of 606.771 Da .

Chemical Identifiers

The chemical identifiers of Fulvestrant are :

  • Systematic Name (OpenEye OEToolkits) : (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentakis(fluoranyl)pentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
  • SMILES : FC(F)(F)C(F)(F)CCCS(=O)CCCCCCCCCC2Cc1c(ccc(O)c1)C3C2C4C(C)(CC3)C(O)CC4

Tryptophan-Kynurenine Metabolic Pathway

Research indicates that the tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key byproducts and enzymes in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or targets for therapeutic interventions .

Neuroprotection

KYN metabolites, particularly kynurenic acid (KYNA), have garnered attention in neurobiology for their modulation of NMDA receptors . KYNA exhibits potent antioxidant properties and acts as a non-competitive antagonist of NMDA receptors, contributing to the preservation of neuronal health . Studies have demonstrated KYNA's neuroprotective effects in experimental models of brain disorders, such as Alzheimer's disease (AD) and Huntington's disease (HD), through its inhibition of NMDA receptors .

Picolinic acid (PA), another metabolite in the KYN pathway, exhibits dual antioxidant and pro-oxidant properties depending on the context . While PA can enhance the generation of reactive oxygen species (ROS) and accelerate oxidation reactions, it has also shown antioxidant properties in certain conditions, such as reducing oxidative stress in diabetic rats . This variability highlights the complexities of PA's function in various biological systems .

Indoxyl Sulfate Pathway

In the indoxyl sulfate (INS) pathway, tryptophanase (TNA) converts Trp to indole, which is then metabolized into indoxyl and subsequently INS . INS also exhibits a dual role as both a pro-oxidant and antioxidant, with effects that are context- and concentration-dependent . In chronic kidney disease (CKD), INS primarily acts as a pro-oxidant, promoting oxidative stress and inflammation . However, under normal physiological conditions, INS can have antioxidant effects by scavenging radicals and protecting against lipid oxidation .

Indole-3-Propionic Acid Pathway

Mechanism of Action

Fulvestrant (R enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The degradation of estrogen receptors results in the inhibition of cell proliferation and induces apoptosis in estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Fulvestrant (R enantiomer) is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects. Similar compounds include:

Fulvestrant (R enantiomer) stands out due to its pure antagonist activity and its effectiveness in patients who have developed resistance to other endocrine therapies .

Biological Activity

The compound (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol is better known as Fulvestrant. It is a selective estrogen receptor downregulator (SERD) primarily used in the treatment of hormone receptor-positive breast cancer. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H47F5O3S
  • Molecular Weight : 606.77 g/mol
  • CAS Number : 129453-61-8

Fulvestrant functions as a pure estrogen receptor antagonist. It binds to estrogen receptors (ERα and ERβ) and promotes their degradation. This action leads to the inhibition of estrogen-driven cell proliferation in breast cancer cells. Unlike other anti-estrogens, Fulvestrant does not exhibit agonistic activity in any tissue.

Antitumor Effects

Fulvestrant has shown significant efficacy in various studies focused on breast cancer treatment:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that Fulvestrant effectively reduces the proliferation of estrogen-responsive MCF-7 breast cancer cells at a concentration of 0.29 nM .
  • Tumor Growth Suppression : Animal models have indicated that Fulvestrant administration leads to a marked reduction in tumor size and growth rate in xenograft models of breast cancer .
  • Combination Therapy : Research has shown that combining Fulvestrant with other therapeutic agents enhances its antitumor effects. For instance, it has been used alongside CDK4/6 inhibitors to overcome resistance in ER-positive breast cancer .

Pharmacokinetics

Fulvestrant is administered via intramuscular injection and exhibits a half-life of approximately 40 days. Its pharmacokinetic profile allows for less frequent dosing compared to other anti-estrogens.

Case Studies

Several clinical trials have evaluated the effectiveness of Fulvestrant:

  • EFECT Trial : A phase III trial comparing Fulvestrant with anastrozole in postmenopausal women with ER-positive breast cancer showed that Fulvestrant was equally effective but had a different side effect profile .
  • FALCON Trial : This trial demonstrated that Fulvestrant significantly improved progression-free survival compared to anastrozole in patients with advanced breast cancer .

Research Findings

Recent studies have highlighted the following key findings regarding Fulvestrant's biological activity:

StudyFindings
FALCON TrialImproved progression-free survival in advanced breast cancer patients compared to anastrozole
EFECT TrialComparable efficacy to anastrozole with distinct side effect profiles
Preclinical ModelsSignificant tumor growth inhibition in ER-positive xenograft models

Properties

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1

InChI Key

VWUXBMIQPBEWFH-CIAKRVSBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.